10-Fold Superiority in Receptor Binding Affinity Compared to Debromoaplysiatoxin
Aplysiatoxin is approximately 10-fold more potent than its debrominated analog, debromoaplysiatoxin (DAT), in inhibiting the specific binding of epidermal growth factor (EGF) and phorbol-12,13-dibutyrate (PDBu) to their respective cell receptors. This differential affinity is directly attributed to the presence of the bromine residue in the hydrophilic region of aplysiatoxin [1][2].
| Evidence Dimension | Inhibition of EGF/PDBu receptor binding |
|---|---|
| Target Compound Data | Equipotent with TPA |
| Comparator Or Baseline | Debromoaplysiatoxin (DAT) |
| Quantified Difference | 10-fold weaker than aplysiatoxin |
| Conditions | In vitro binding assays using cellular receptors for EGF and PDBu. |
Why This Matters
For researchers studying PKC ligand-receptor interactions, aplysiatoxin is the essential high-affinity tool; substituting with DAT would require a 10-fold higher concentration to achieve comparable receptor occupancy, potentially altering experimental kinetics and off-target effects.
- [1] Horowitz, A. D., Fujiki, H., Weinstein, I. B., Jeffrey, A., Okin, E., Moore, R. E., & Sugimura, T. (1983). Comparative effects of aplysiatoxin, debromoaplysiatoxin, and teleocidin on receptor binding and phospholipid metabolism. Cancer Research, 43(4), 1529–1535. PMID: 6299522. View Source
- [2] Shimomura, K., Mullinix, M. G., Kakunaga, T., Fujiki, H., & Sugimura, T. (1983). Bromine residue at hydrophilic region influences biological activity of aplysiatoxin, a tumor promoter. Science, 222(4629), 1242–1244. https://doi.org/10.1126/science.6316505 View Source
